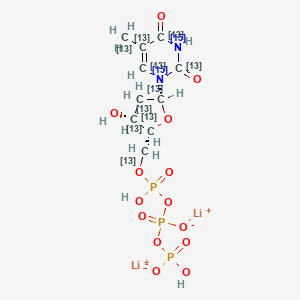

Deoxythymidine-5'-triphosphate-13C10,15N2 (dilithium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) is a stable isotope-labeled compound used extensively in scientific research. It is a modified form of deoxythymidine-5’-triphosphate, where carbon and nitrogen atoms are replaced with their isotopes, 13C and 15N, respectively. This compound is crucial in DNA synthesis and is often used in studies involving nucleic acid metabolism and DNA replication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) involves the incorporation of 13C and 15N isotopes into the deoxythymidine molecule. The process typically starts with the synthesis of labeled thymidine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of isotopes at the desired positions .

Industrial Production Methods

Industrial production of deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The final product is then converted to its dilithium salt form for stability and ease of use in research applications .

Analyse Chemischer Reaktionen

Types of Reactions

Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in polymerization reactions during DNA synthesis. The compound is relatively stable and does not readily undergo oxidation or reduction under normal conditions .

Common Reagents and Conditions

Common reagents used in reactions involving deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) include various enzymes such as DNA polymerases and kinases. The reactions typically occur under physiological conditions, with specific buffers and cofactors to facilitate the enzymatic activity .

Major Products Formed

The major products formed from reactions involving deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) are extended DNA strands during DNA synthesis. The compound acts as a substrate for DNA polymerases, incorporating the labeled nucleotide into the growing DNA chain .

Wissenschaftliche Forschungsanwendungen

Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studies involving nucleic acid metabolism and DNA replication.

Biology: Essential in experiments related to DNA synthesis, repair, and replication.

Medicine: Utilized in diagnostic techniques and therapeutic research, particularly in understanding genetic diseases and developing gene therapies.

Industry: Applied in the production of labeled nucleotides for various research and diagnostic purposes

Wirkmechanismus

Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. The labeled nucleotide is incorporated into the growing DNA strand, allowing researchers to track and study DNA replication and repair processes. The incorporation of 13C and 15N isotopes does not alter the compound’s functionality but provides a means to detect and analyze the DNA using techniques such as mass spectrometry and nuclear magnetic resonance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, commonly used in DNA synthesis.

Deoxyadenosine-5’-triphosphate-13C10,15N5: Another isotope-labeled nucleotide used in similar applications.

Deoxycytidine-5’-triphosphate-13C9,15N3: A labeled nucleotide used in DNA synthesis and research

Uniqueness

Deoxythymidine-5’-triphosphate-13C10,15N2 (dilithium) is unique due to its specific labeling with 13C and 15N isotopes, which allows for precise tracking and analysis in research applications. This specificity makes it a valuable tool in studies involving nucleic acid metabolism and DNA replication, providing insights that are not possible with unlabeled or differently labeled compounds .

Eigenschaften

Molekularformel |

C10H15Li2N2O14P3 |

|---|---|

Molekulargewicht |

506.0 g/mol |

IUPAC-Name |

dilithium;[[hydroxy-[[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy]phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1;; |

InChI-Schlüssel |

HGQGGFXJPYJQGW-RUIBEINESA-L |

Isomerische SMILES |

[Li+].[Li+].[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Kanonische SMILES |

[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)

![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)

![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate](/img/structure/B12372544.png)

![2-ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide](/img/structure/B12372562.png)

![(3S,9S,13R,16S)-N-[(2R)-1-[[(2S,3S)-1-[[(2S)-3-[4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxyphenyl]-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2Z,9S,12S,15S,18S,19S)-12-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-15,19-dimethyl-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclononadec-2-en-18-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-9-(dimethylamino)-3-methyl-6-methylidene-2,5,8,15-tetraoxo-11-thia-1,4,7,14-tetrazabicyclo[14.3.0]nonadecane-13-carboxamide](/img/structure/B12372568.png)

![[(2R,4S,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl cyclohexanecarboxylate](/img/structure/B12372595.png)

![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)